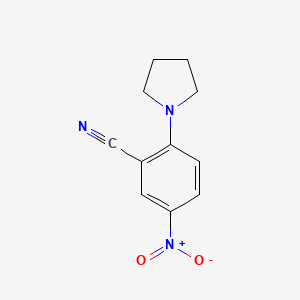

5-Nitro-2-pyrrolidin-1-ylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Nitro-2-pyrrolidin-1-ylbenzonitrile is a chemical compound with the molecular formula C11H11N3O2 .

Synthesis Analysis

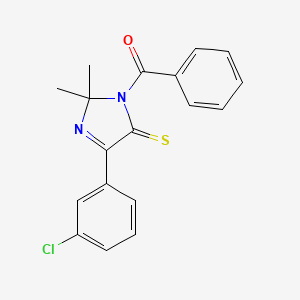

The synthesis of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile involves three synthesis methods . The product is available for purchase from various suppliers for proteomics research .Molecular Structure Analysis

The molecular structure of 5-Nitro-2-pyrrolidin-1-ylbenzonitrile consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

5-Nitro-2-pyrrolidin-1-ylbenzonitrile has a molecular weight of 217.22 . The predicted properties include a melting point of 135-137 °C, a boiling point of 403.6±40.0 °C, and a density of 1.31±0.1 g/cm3 .Applications De Recherche Scientifique

Asymmetric Organocatalysis

5-Pyrrolidin-2-yltetrazole, a related compound to 5-Nitro-2-pyrrolidin-1-ylbenzonitrile, has shown promising results in asymmetric organocatalysis. This compound serves as an efficient organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones. Its application requires short reaction times and tolerates a broad substrate scope, possibly proceeding via the generation of an iminium species (Mitchell et al., 2006).

Redox Potentials in Cyclic Nitroxides

Studies on the redox potentials of cyclic nitroxides, including pyrrolidine derivatives, are significant. These studies involve experimental determination and high-level ab initio molecular orbital calculations to understand the influence of ring system, substituents, and groups surrounding the radical moiety on the redox potentials (Blinco et al., 2008).

Anion Binding and Deprotonation Indicators

Pyrrole 2,5-diamide clefts, including derivatives with 4-nitrophenyl or 3,5-dinitrophenyl groups, have been synthesized and studied for their structural behavior, anion binding, and color-change signalled deprotonation. These compounds, such as the 3,5-dinitrophenyl derivative, deprotonate in the presence of fluoride in acetonitrile solution, leading to a visible color change (Camiolo et al., 2003).

Corrosion Inhibition

2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles, including derivatives with nitro groups, have been investigated as corrosion inhibitors. Their efficacy in preventing mild steel corrosion in acidic environments has been demonstrated through various methods, including weight loss, electrochemical techniques, and theoretical studies (Verma et al., 2016).

Stability of Nitroxides

The stability of nitroxides, including pyrrolidine derivatives, against chemical reduction is crucial for their applications in biophysics, structural biology, and biomedical research. Studies have been conducted on the thermal stability and kinetics of reduction of newly synthesized nitroxides, providing insights into their application potential (Zhurko et al., 2020).

Supramolecular Complexes

Research on heterodinuclear non-covalent podates involving pyrrolidine-based compounds has been conducted. These studies focus on the reaction of segmental compounds with metal ions, leading to the formation of complexes with unique structures and properties (Piguet et al., 1997).

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNJKMAVTCVCCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-pyrrolidin-1-ylbenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)

![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)